REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:12](Cl)=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1.[CH3:16][OH:17]>>[Cl:2][C:3]1[C:12]([O:17][CH3:16])=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1Cl)OC
|
Name
|
2-chloro-3,6-methoxyquinoxaline
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction flask under a dry nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
there was slowly added a solution
|
Type
|
TEMPERATURE
|
Details
|
finally cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Upon completion of this step, the spent reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue subsequently dissolved in chloroform
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by means of filtration
|
Type
|
CUSTOM
|
Details
|
the solvent by means of evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting resiuue was subsequently chromatographed on a column of 400 ml
|
Type
|
WASH
|
Details
|
of silica gel, followed by elution with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to ultimately afford a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |